molecular formula C44H36N2 B14745651 9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-

9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-

Cat. No.: B14745651
M. Wt: 592.8 g/mol
InChI Key: NGTZXLJAVWXJPR-WXUKJITCSA-N
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Description

9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl-: is a complex organic compound belonging to the carbazole family. Carbazoles are aromatic heterocyclic compounds known for their unique structural properties and diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves multiple steps, typically starting with the preparation of the carbazole core. This can be achieved through methods such as the Borsche-Drechsel cyclization or the Bucherer carbazole synthesis

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as selective crystallization and high-temperature distillation are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.

Major Products:

Mechanism of Action

The mechanism of action of 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit angiogenesis by blocking specific signaling pathways involved in blood vessel formation .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole, 2,2’-([1,1’-biphenyl]-4,4’-diyldi-2,1-ethenediyl)bis[9-ethyl- stands out due to its complex structure, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and photovoltaic cells .

Properties

Molecular Formula

C44H36N2

Molecular Weight

592.8 g/mol

IUPAC Name

9-ethyl-2-[(E)-2-[4-[4-[(E)-2-(9-ethylcarbazol-2-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole

InChI

InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-27-21-33(29-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-40-38-10-6-8-12-42(38)46(4-2)44(40)30-34/h5-30H,3-4H2,1-2H3/b15-13+,16-14+

InChI Key

NGTZXLJAVWXJPR-WXUKJITCSA-N

Isomeric SMILES

CCN1C2=C(C3=CC=CC=C13)C=CC(=C2)/C=C/C4=CC=C(C=C4)C5=CC=C(C=C5)/C=C/C6=CC7=C(C8=CC=CC=C8N7CC)C=C6

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=C(C=C5)C=CC6=CC7=C(C=C6)C8=CC=CC=C8N7CC

Origin of Product

United States

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